molecular formula C22H15FN2O2 B2630167 (Z)-2-((3-fluorophenyl)imino)-N-phenyl-2H-chromene-3-carboxamide CAS No. 313954-23-3

(Z)-2-((3-fluorophenyl)imino)-N-phenyl-2H-chromene-3-carboxamide

Cat. No.: B2630167
CAS No.: 313954-23-3
M. Wt: 358.372
InChI Key: FBHZKBJCLYNHDN-LVWGJNHUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a type of imine, which is a functional group characterized by a carbon-nitrogen double bond. The “Z” in the name indicates the configuration of the double bond. The compound also contains a chromene moiety, which is a heterocyclic compound that consists of a benzene ring fused to a heterocyclic ring .


Synthesis Analysis

The synthesis of such compounds typically involves the reaction of an amine with a carbonyl compound to form an imine. In this case, the amine would be 3-fluorophenylamine, and the carbonyl compound would be a derivative of chromene .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a chromene ring system, a phenyl ring, and a 3-fluorophenyl group attached to the imine nitrogen .


Chemical Reactions Analysis

As an imine, this compound could undergo hydrolysis to form an amine and a carbonyl compound. It could also react with a reducing agent to form a secondary amine .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the imine group could make it susceptible to hydrolysis .

Scientific Research Applications

Potential Cytotoxic Agents

Research has indicated that 2-imino-2H-chromene-3-carboxamides, a class of compounds to which "(Z)-2-((3-fluorophenyl)imino)-N-phenyl-2H-chromene-3-carboxamide" belongs, have been explored for their cytotoxic activity against human cancer cell lines. These compounds have been synthesized and evaluated for their anticancer properties, with some showing potent activity and equipotent activity compared to standard drugs like 5-fluorouracil and docetaxel on certain cell lines, demonstrating their potential as cytotoxic agents (Gill, Kumari, & Bariwal, 2016).

Eco-friendly Synthetic Approaches

The synthesis of 2-imino-2H-chromene-3-carboxamides has been achieved through eco-friendly approaches, highlighting the compound's relevance in green chemistry. One such approach involves the Knoevenagel condensation of salicylaldehyde derivatives with N-substituted cyanoacetamides using aqueous solutions at room temperature, demonstrating an efficient and environmentally benign method for producing these compounds (Proença & Costa, 2008).

Synthesis of Heterocyclic Compounds

"this compound" and related compounds have been utilized as starting materials for the synthesis of a variety of functionalized chromenes and fused heterocycles. This includes the development of chromeno[2,3-d]pyrimidin-4-ones and pyrazoles, showcasing the versatility of these compounds in the synthesis of complex heterocyclic structures which could have diverse biological activities (Azab & Latif, 2012).

Antimicrobial Activity

Studies have also focused on the antimicrobial properties of N-aryl-7-hydroxy-2-imino-2H-chromene-3-carboxamides, with some compounds exhibiting antimicrobial activity. This suggests potential applications of these compounds in developing new antimicrobial agents (Ukhov, Mikhalev, Boyarshinov, & Novikova, 2021).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Many chromene derivatives exhibit biological activity and are used in medicinal chemistry .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with all chemicals, it should be handled with care to avoid exposure .

Future Directions

Future research on this compound could involve exploring its potential biological activity, given the known activities of many chromene and imine derivatives . Further studies could also investigate its synthesis and properties .

Properties

IUPAC Name

2-(3-fluorophenyl)imino-N-phenylchromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15FN2O2/c23-16-8-6-11-18(14-16)25-22-19(13-15-7-4-5-12-20(15)27-22)21(26)24-17-9-2-1-3-10-17/h1-14H,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBHZKBJCLYNHDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.